![molecular formula C14H21N3O4 B3023353 N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide CAS No. 924835-56-3](/img/structure/B3023353.png)
N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide
Overview
Description
The compound "N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide" is a complex acetamide derivative. Acetamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities, including analgesic, anti-inflammatory, antipyretic, and anticancer properties. These compounds often feature an acetamide group attached to an aromatic ring and may include various substituents that affect their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For example, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves the reduction of a nitro group to a hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, other acetamide derivatives are synthesized through reactions such as the Leuckart reaction, which is used to produce novel acetamide derivatives with potential cytotoxic and anti-inflammatory activities . The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group and various substituents on the aromatic ring. These structures are often elucidated using spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . The crystal structure of these compounds can be determined using X-ray crystallography, which reveals the presence of intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability and reactivity of the molecules .
Chemical Reactions Analysis
Acetamide derivatives undergo various chemical reactions, including hydrogenation, acetylation, and condensation. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide can be catalyzed by Pd/C catalysts . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can affect the outcome of reactions such as the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These compounds can exhibit moderate stability at physiological pH and temperature, with some being more stable than others . The crystal structure and hydrogen bonding patterns contribute to the solubility, melting point, and other physical properties of these molecules . The presence of functional groups such as methoxy, bromo, or nitro groups can also affect the lipophilicity and overall chemical behavior of the compounds .
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(2-acetamidoethoxy)-4-aminophenoxy]ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(18)16-5-7-20-13-4-3-12(15)9-14(13)21-8-6-17-11(2)19/h3-4,9H,5-8,15H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRNXWHSYYMAFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)N)OCCNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.